molecular formula C10H8BrNO2 B1530029 Methyl 3-bromo-6-cyano-2-methylbenzoate CAS No. 1805488-00-9

Methyl 3-bromo-6-cyano-2-methylbenzoate

Cat. No. B1530029
M. Wt: 254.08 g/mol
InChI Key: KFPRRPCPTLQWKV-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-6-cyano-2-methylbenzoate” is a chemical compound with the molecular formula C10H8BrNO2 . It’s used in various fields such as pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-6-cyano-2-methylbenzoate” is represented by the formula C10H8BrNO2 . This indicates that the compound contains 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-6-cyano-2-methylbenzoate” has a molecular weight of 254.08 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 256.3±20.0 °C at 760 mmHg . The flash point is 108.8±21.8 °C .

Scientific Research Applications

Chemical Synthesis and Organic Reactions

Methyl 3-bromo-6-cyano-2-methylbenzoate is utilized in various organic synthesis processes. One notable application is in the cyclization reactions under microwave irradiation, where it acts as a precursor for the synthesis of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, showcasing its role in the formation of complex organic structures (Dao et al., 2018). Additionally, this compound is used in the synthesis of vibralactone, a compound of interest due to its biological activities, highlighting its importance in the synthesis of bioactive molecules (Zhou & Snider, 2008).

Catalytic Applications and Molecular Studies

In the realm of catalysis and molecular interaction studies, derivatives of Methyl 3-bromo-6-cyano-2-methylbenzoate are examined for their potential roles. For instance, task-specific ionic liquids derived from similar structures are used in the synthesis of complex organic molecules like 14H-dibenzo[a,j]xanthenes, emphasizing the catalytic capabilities of compounds in this chemical family (Gong et al., 2009). Moreover, these compounds are involved in detailed theoretical studies to understand their electronic structure and reactivity, as evidenced by the computational studies conducted on methyl 4-hydroxybenzoate, a compound structurally related to Methyl 3-bromo-6-cyano-2-methylbenzoate (Sharfalddin et al., 2020).

Safety And Hazards

“Methyl 3-bromo-6-cyano-2-methylbenzoate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

methyl 3-bromo-6-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-8(11)4-3-7(5-12)9(6)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPRRPCPTLQWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-6-cyano-2-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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